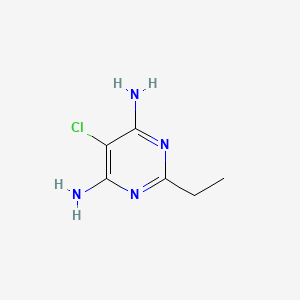
5-Chloro-2-ethylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 2nd position, and amino groups at the 4th and 6th positions.
Synthetic Routes and Reaction Conditions:
Chlorination and Amination: One common synthetic route involves the chlorination of 2-ethylpyrimidine followed by amination to introduce the amino groups at the 4th and 6th positions. This can be achieved using reagents such as hydrogen chloride (HCl) for chlorination and ammonia (NH3) for amination.
Direct Amination: Another method involves the direct amination of 5-chloro-2-ethylpyrimidine using ammonia under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the chlorine atom, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium iodide (KI) are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Reduced forms of the compound, such as 5-ethylpyrimidine-4,6-diamine.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
5-Chloro-2-ethylpyrimidine-4,6-diamine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-ethylpyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Similar structure but lacks the chlorine and ethyl groups.
5-Chloropyrimidine-2,4-diamine: Similar but with different positions of the amino groups.
2-Ethylpyrimidine-4,6-diamine: Lacks the chlorine atom.
Uniqueness: 5-Chloro-2-ethylpyrimidine-4,6-diamine is unique due to its specific combination of chlorine, ethyl, and amino groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-chloro-2-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H9ClN4/c1-2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3,(H4,8,9,10,11) |
InChI Key |
NWGPYRFDUNRVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
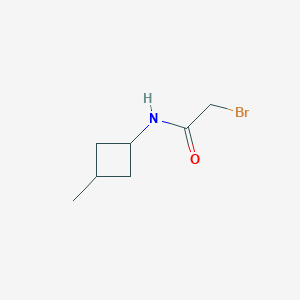
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
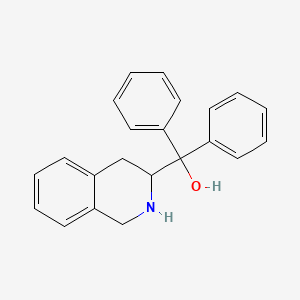
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
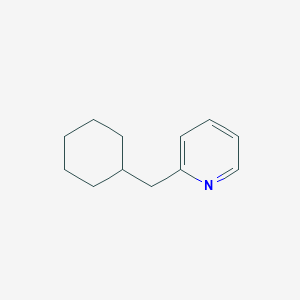
![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
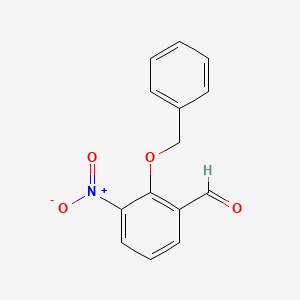
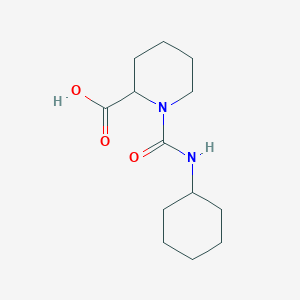


![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
